molecular formula C11H13N3O B2993917 1-(1H-indol-5-ylmethyl)-3-methylurea CAS No. 1822673-52-8

1-(1H-indol-5-ylmethyl)-3-methylurea

Cat. No.: B2993917
CAS No.: 1822673-52-8
M. Wt: 203.245
InChI Key: FTILAYJMHABSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Indol-5-ylmethyl)-3-methylurea is a urea derivative featuring an indole moiety substituted at the 5-position with a methyl group linked to the urea backbone. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including neurotransmitters, antifungal agents, and kinase inhibitors .

Properties

IUPAC Name

1-(1H-indol-5-ylmethyl)-3-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-11(15)14-7-8-2-3-10-9(6-8)4-5-13-10/h2-6,13H,7H2,1H3,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTILAYJMHABSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-indol-5-ylmethyl)-3-methylurea typically involves the reaction of an indole derivative with a methylurea compound. One common synthetic route involves the use of indole-5-carboxaldehyde as a starting material. The aldehyde group is first reduced to an alcohol, which is then converted to a bromide. This bromide is then reacted with methylurea to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Chemical Reactions Analysis

1-(1H-indol-5-ylmethyl)-3-methylurea can undergo various chemical reactions, including:

Scientific Research Applications

1-(1H-indol-5-ylmethyl)-3-methylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-ylmethyl)-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, indole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on urea derivatives and indole-containing analogs, emphasizing structural variations, synthetic pathways, and functional properties.

Urea Derivatives with Aromatic Substituents
Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-(3,4-Dichlorophenyl)-3-methylurea (DCPMU) 3,4-Dichlorophenyl group C₈H₈Cl₂N₂O Environmental contaminant; metabolite of diuron herbicides .
1-(4-Isopropylphenyl)-3-methylurea (IPPMU) 4-Isopropylphenyl group C₁₁H₁₆N₂O Standard for food/residue analysis; synthesized via nucleophilic substitution .
1-(1H-Indol-5-ylmethyl)-3-methylurea Indol-5-ylmethyl group C₁₁H₁₂N₄O Hypothesized enhanced binding to fungal CYP51 enzymes (inferred from indole analogs in ). N/A

Key Differences :

  • Synthesis : DCPMU and IPPMU are synthesized via straightforward alkylation of urea precursors, while indole-containing analogs require more complex steps, such as coupling indole aldehydes with methylurea precursors (similar to methods in ).
Indole-Imidazole Hybrids

Several indole-imidazole hybrids (e.g., compounds 74–79 and 37–39 ) share structural motifs with the target compound but differ in core functionality:

Compound ID Core Structure Substituents Key Findings Reference
74–76 Indole-imidazole Fluoro, chloro substituents Synthesized via condensation of indole-3-carbaldehydes with methylamine derivatives; moderate antifungal activity inferred .
37–39 Indole-imidazole with benzodioxole Fluoro, chloro, methoxy groups Demonstrated distinct NMR shifts (e.g., ¹H NMR δ 7.2–8.5 ppm for indole protons) and higher melting points (>200°C) .

Contrast with Target Compound :

  • Biological Activity : Imidazole-indole hybrids show antifungal properties via CYP51 inhibition , suggesting that the urea analog might exploit similar targets but with modified binding kinetics.
Chlorinated Urea Derivatives

Chlorinated analogs like DCPMU and DCPU (1-(3,4-dichlorophenyl)urea) highlight the impact of halogenation:

Property DCPMU DCPU This compound
Solubility Low (hydrophobic aryl group) Moderate Likely higher due to indole’s polarity .
Environmental Fate Persistent metabolite of diuron Degrades to 3,4-dichloroaniline Not studied; indole derivatives may degrade faster .

Structural Insights :

  • Chlorine atoms in DCPMU enhance environmental persistence but reduce metabolic stability compared to the indole-based urea, which may undergo faster enzymatic degradation .

Biological Activity

1-(1H-indol-5-ylmethyl)-3-methylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety linked to a methylurea group. This unique structure contributes to its diverse biological properties.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial effects against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 0.13 µg/mL .
  • Anticancer Potential : Compounds with similar structures have shown promising antiproliferative activity against various cancer cell lines such as HCT116, MCF-7, and A549 . The mechanism often involves the inhibition of key cellular pathways like PI3K and mTORC1 .
  • Anti-inflammatory Effects : Indole derivatives are also being explored for their anti-inflammatory properties, which may contribute to their therapeutic potential in various diseases.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can trigger downstream signaling pathways critical for various biological processes.
  • Membrane Disruption : Some studies suggest that indole derivatives can form pores in microbial cell membranes, facilitating the entry of the compound and enhancing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of indole derivatives indicates that modifications to the indole ring and urea functional group can significantly affect biological activity. For instance:

Compound ModificationBiological ActivityReference
Substitution on Indole RingEnhanced antimicrobial activity
Altered Urea GroupIncreased anticancer potency
Lipophilicity ChangesReduced cytotoxicity

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several indole derivatives, including this compound. The results demonstrated high efficacy against Gram-positive bacteria, with MIC values comparable to established antibiotics like levofloxacin. The study highlighted the importance of structural modifications in enhancing activity while minimizing cytotoxic effects on human cells .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines showed that compounds similar to this compound exhibited significant antiproliferative effects. These compounds were tested against various cancer types, showing promising results in inhibiting tumor growth through targeted pathways such as PI3K/mTOR signaling .

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